8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H23ClN6O2 and its molecular weight is 414.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques and Antiviral Activity : Research has demonstrated the synthesis of 7,8-polymethylenehypoxanthines, precursors of 6-amino- and 6-alkylmercapto-7,8-polymethylenepurines and 1-substituted-7,8-polymethylenehypoxanthines, which are related to the target compound. These derivatives have been studied for their antiviral activity (Nilov et al., 1995).
Antiviral Properties of Nucleoside and Nucleotide Analogues : A study detailed the chemical synthesis of certain nucleoside and nucleotide analogues, including 2-aminoimidazo[1,2-a]-s-triazin-4-one and its derivatives. These compounds were tested against various viruses, exhibiting moderate antiviral activity at non-toxic dosage levels (Kim et al., 1978).
Synthesis of Alkyl- or Phenyl-7-methyl-1,2-dihydro-7H-imidazo Purines : This research focused on synthesizing new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, closely related to the compound . The study provided insights into the synthesis process of these derivatives (Šimo et al., 1998).
Properties
IUPAC Name |
6-[2-(3-chloro-4-methylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2/c1-11-6-7-14(10-15(11)21)22-8-9-26-12(2)13(3)27-16-17(23-19(26)27)24(4)20(29)25(5)18(16)28/h6-7,10,22H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQIBLGVCIFDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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